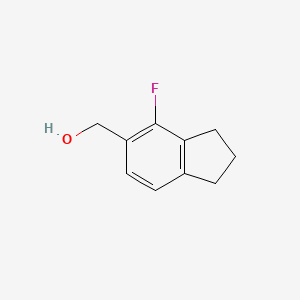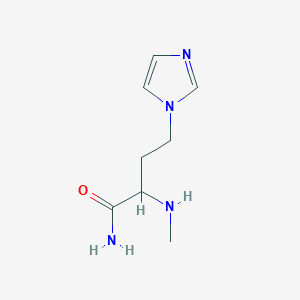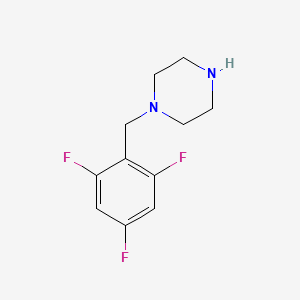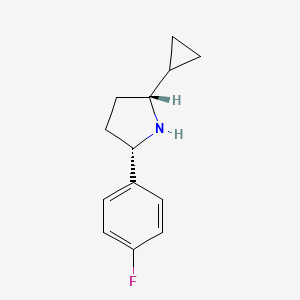
(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine is a chiral compound with a unique structure that includes a cyclopropyl group and a fluorophenyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.
Attachment of the Fluorophenyl Group: This can be done through a nucleophilic substitution reaction using 4-fluorobenzyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
科学的研究の応用
(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as a drug candidate.
Industrial Applications: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
(2R,5S)-2-Cyclopropyl-5-(4-chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
(2R,5S)-2-Cyclopropyl-5-(4-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.
(2R,5S)-2-Cyclopropyl-5-(4-nitrophenyl)pyrrolidine: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine imparts unique properties, such as increased lipophilicity and potential interactions with biological targets. These characteristics can make it more effective in certain applications compared to its analogs.
特性
分子式 |
C13H16FN |
|---|---|
分子量 |
205.27 g/mol |
IUPAC名 |
(2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C13H16FN/c14-11-5-3-10(4-6-11)13-8-7-12(15-13)9-1-2-9/h3-6,9,12-13,15H,1-2,7-8H2/t12-,13+/m1/s1 |
InChIキー |
MEYVGASQKSJGTG-OLZOCXBDSA-N |
異性体SMILES |
C1C[C@H](N[C@H]1C2CC2)C3=CC=C(C=C3)F |
正規SMILES |
C1CC1C2CCC(N2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[1-(methylamino)cyclopropyl]acetate](/img/structure/B13630463.png)
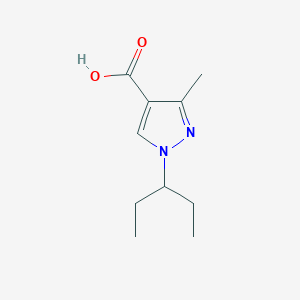

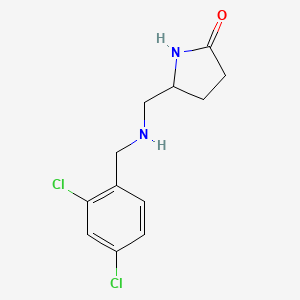
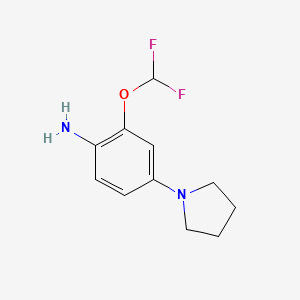
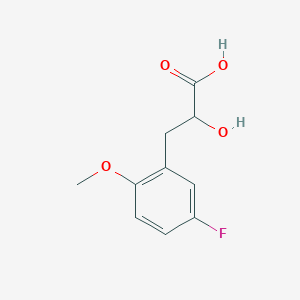
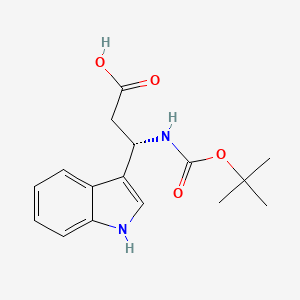
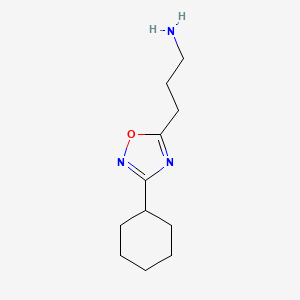
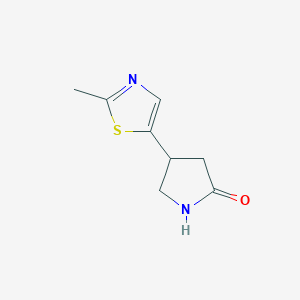
![3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
